molecular formula C11H15NO2 B2650201 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 91247-10-8

1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2650201
CAS No.: 91247-10-8
M. Wt: 193.246
InChI Key: XXLSBWLCDXNJAQ-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol It is known for its unique structure, which includes a cyclohexyl group attached to a pyrrole-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride . The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the desired product. The reaction conditions generally include heating the reactants in an appropriate solvent, such as toluene, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction and minimize side reactions .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

1-cyclohexyl-3-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLSBWLCDXNJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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